molecular formula C15H15N3O B2403219 N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine CAS No. 3454-91-9

N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine

Cat. No.: B2403219
CAS No.: 3454-91-9
M. Wt: 253.305
InChI Key: WKRAWSHDQUMKGH-UHFFFAOYSA-N
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Description

N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with an ethane-1,2-diamine moiety. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction proceeds through the formation of an alkynylketimine intermediate, which undergoes cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, some benzoxazepine derivatives have been found to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5H-benzo[b][1,4]benzoxazepin-6-ylideneamino)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-10-17-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)18-15/h1-8H,9-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAWSHDQUMKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCN)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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